Comprehensive Structural Characterization of 1-(3-Chloro-2-methylphenyl)piperidine: A Technical Guide
Comprehensive Structural Characterization of 1-(3-Chloro-2-methylphenyl)piperidine: A Technical Guide
Executive Summary
The structural elucidation of N-arylpiperidines is a critical workflow in medicinal chemistry, as this pharmacophore is ubiquitous in central nervous system (CNS) therapeutics and targeted drug discovery. This whitepaper provides an in-depth, self-validating analytical framework for the characterization of 1-(3-Chloro-2-methylphenyl)piperidine . By integrating high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and vibrational analysis, we establish a closed-loop methodology where each analytical technique independently verifies the findings of the others.
Chemical Identity & Target Profile
1-(3-Chloro-2-methylphenyl)piperidine is a sterically hindered tertiary amine. The presence of an ortho-methyl group adjacent to both the piperidine ring and a chlorine atom creates significant 1,3-allylic strain (A 1,3 strain), forcing the molecule into a highly specific 3D conformation. Understanding this steric environment is paramount, as it directly influences the molecule's NMR chemical shifts and chromatographic behavior.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-(3-Chloro-2-methylphenyl)piperidine |
| CAS Number | [1] |
| Molecular Formula | C₁₂H₁₆ClN |
| Exact Mass | 209.0971 Da |
| Molecular Weight | 209.72 g/mol |
Analytical Workflow Strategy
To ensure absolute scientific integrity, the characterization process must not rely on a single data point. We employ a multi-modal workflow where the exact mass validates the formula, isotopic profiling confirms the halogen, 1D NMR establishes the atomic count, and 2D NMR maps the regiochemistry.
Fig 1: Multi-modal analytical workflow for the structural validation of N-arylpiperidines.
Mass Spectrometry & Isotopic Profiling
The Causality of the Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI+) is utilized to confirm the molecular formula. However, the exact mass alone is insufficient for halogenated compounds. Chlorine naturally exists as two stable isotopes: 35 Cl (~75% abundance) and 37 Cl (~25% abundance) [2]. Therefore, a valid MS spectrum for this compound must exhibit a distinct 3:1 intensity ratio between the [M+H]+ peak and the [M+2+H]+ peak. This isotopic signature acts as an internal, self-validating control for the presence of the chlorine atom.
Expected MS Data:
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[M+H]+ (Monoisotopic, 35 Cl): m/z 210.1049 (100% relative abundance)
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[M+2+H]+ ( 37 Cl isotope): m/z 212.1020 (~33% relative abundance)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of the Technique: While 1D 1 H and 13 C NMR can identify the number of protons and carbons, they cannot definitively prove that the piperidine ring is attached to the C1 position rather than C4 or C5. The 1,2,3-trisubstitution pattern on the phenyl ring creates a classic ABC spin system for the aromatic protons (C4, C5, C6). To unambiguously prove the regiochemistry, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC will show 3-bond ( 3JCH ) couplings from the piperidine N−CH2 protons to the aromatic ipso-carbon (C1), locking the heterocyclic ring to the correct position on the phenyl core.
Fig 2: Logical causality of 2D-NMR (HMBC) in elucidating the regiochemistry of the compound.
Table 2: Predicted NMR Data Summary ( CDCl3 , 400 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 H | 7.10 - 7.20 | m (ABC system) | 3H | Aromatic protons (C4, C5, C6) |
| 1 H | 2.80 - 2.90 | m | 4H | Piperidine N−CH2 |
| 1 H | 2.35 | s | 3H | Aryl- CH3 (C2-methyl) |
| 1 H | 1.50 - 1.75 | m | 6H | Piperidine C−CH2−C |
| 13 C | ~152.0 | C (quat) | - | Aromatic C1 (N-linked) |
| 13 C | ~135.0 | C (quat) | - | Aromatic C3 (Cl-linked) |
| 13 C | ~132.0 | C (quat) | - | Aromatic C2 ( CH3 -linked) |
Vibrational Spectroscopy (FT-IR)
The Causality of the Technique: Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pellets because it requires zero sample preparation, eliminating the risk of hygroscopic water absorption that could mask the critical C-N stretching frequencies. The IR spectrum serves to rapidly confirm the absence of primary/secondary amines (no N-H stretch >3300 cm⁻¹) and validate the functional groups.
Table 3: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Type |
| 2930, 2850 | Strong | Aliphatic C-H stretching (Piperidine) |
| 1590, 1470 | Medium | Aromatic C=C stretching |
| 1250 | Strong | C-N stretching (Tertiary Aryl-Amine) |
| 780 | Strong | Aromatic C-H out-of-plane bending (1,2,3-trisubstituted) |
| 750 | Strong | C-Cl stretching |
Conformational Analysis & Steric Logic
The structural behavior of 1-(3-Chloro-2-methylphenyl)piperidine is heavily dictated by its 3D conformation. In typical N-arylpiperidines, the phenyl ring prefers to sit equatorially to the piperidine chair to maximize orbital overlap between the nitrogen lone pair and the aromatic π -system. However, the presence of the ortho-methyl group at C2 creates severe steric repulsion. To minimize this 1,3-allylic strain, the molecule is forced into a conformation where the phenyl ring is nearly orthogonal to the mean plane of the piperidine ring[3]. This restricted rotation can often be observed as line broadening in low-temperature NMR studies.
Step-by-Step Experimental Methodologies
Protocol A: LC-HRMS Isotopic Profiling
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (final concentration: 10 µg/mL). Reasoning: Formic acid acts as a proton source to ensure robust [M+H]+ ionization.
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Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.
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Acquisition: Operate the Time-of-Flight (TOF) mass spectrometer in positive ESI mode. Scan range: m/z 100–500.
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Validation: Extract the ion chromatogram for m/z 210.1049. Verify that the peak at m/z 212.1020 co-elutes exactly with the parent mass and integrates to approximately 33% of the parent peak's area.
Protocol B: Multi-Dimensional NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Transfer to a high-quality 5 mm NMR tube.
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1D Acquisition: Acquire the 1 H NMR spectrum at 400 MHz (16 scans, 1-second relaxation delay). Acquire the 13 C NMR spectrum at 100 MHz (1024 scans, proton-decoupled).
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2D HMBC Acquisition: Set up the 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH = 8 Hz).
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Validation: Trace the cross-peak from the singlet methyl resonance (~2.35 ppm) to the quaternary carbons. Trace the cross-peak from the piperidine N−CH2 multiplet (~2.85 ppm) to the ipso-carbon. The convergence of these correlations definitively maps the 1,2,3-substitution pattern.
Protocol C: ATR-FTIR Analysis
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Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry and collect a background spectrum (air).
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Sample Loading: Place 2-3 mg of the neat solid directly onto the center of the ATR crystal.
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Acquisition: Apply pressure using the anvil to ensure intimate optical contact. Collect 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
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Validation: Confirm the absence of N-H stretching bands and verify the presence of the strong C-Cl stretch at ~750 cm⁻¹.
